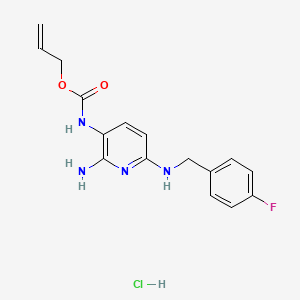
Feudomicina B
Descripción general
Descripción
Feudomycin B is a compound belonging to the class of anthracyclines, which are known for their antibiotic and antitumor properties. It is an antibiotic that inhibits the growth of microorganisms by binding to DNA and RNA, thereby preventing transcription and replication . The molecular formula of Feudomycin B is C28H31NO10, and it has a molecular weight of 541.5 g/mol .
Aplicaciones Científicas De Investigación
Feudomycin B has several scientific research applications, including:
Antibacterial Activity: Feudomycin B disrupts bacterial cell membranes by interfering with ion transport and membrane potential, leading to cell death.
Antitumor Properties: Feudomycin B has shown potential in inhibiting the growth of cancer cells and inducing cell cycle arrest.
Antibiotic Development:
Mecanismo De Acción
Target of Action:
Feudomycin B, also known as (8S,10S)-10-((3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-8-(2-oxopropyl)-5,12-naphthacenedione, is a natural product with potent antibacterial properties . Its primary targets are bacterial cells, fungi, and higher eukaryotic cells.
Mode of Action:
Feudomycin B exerts its antimicrobial effects by inhibiting protein synthesis. Specifically:
- Interference with Protein Synthesis : Feudomycin B disrupts bacterial cell membranes, affecting ion transport and membrane potential. This disruption ultimately leads to cell death.
Análisis Bioquímico
Biochemical Properties
Feudomycin B plays a significant role in biochemical reactions, particularly in inhibiting bacterial growth. It interacts with several enzymes and proteins, disrupting their normal functions. One of the key interactions is with bacterial topoisomerase II, an enzyme crucial for DNA replication and transcription. Feudomycin B binds to this enzyme, inhibiting its activity and thereby preventing bacterial DNA replication . Additionally, Feudomycin B has been shown to interact with ribosomal proteins, inhibiting protein synthesis in bacteria.
Cellular Effects
Feudomycin B has profound effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA replication and protein synthesis, leading to cell death. In eukaryotic cells, Feudomycin B can influence cell signaling pathways and gene expression. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes . Furthermore, Feudomycin B affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and cellular energy depletion.
Molecular Mechanism
The molecular mechanism of Feudomycin B involves its binding interactions with biomolecules. Feudomycin B binds to bacterial topoisomerase II, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription . Additionally, Feudomycin B binds to ribosomal RNA, interfering with the assembly of ribosomal subunits and inhibiting protein synthesis. These interactions lead to the accumulation of DNA damage and the activation of stress response pathways in bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Feudomycin B change over time. Initially, Feudomycin B exhibits strong antibacterial activity, rapidly inhibiting bacterial growth. Over time, the stability of Feudomycin B can be affected by environmental factors such as temperature and pH. Degradation of Feudomycin B can lead to reduced efficacy and the emergence of resistant bacterial strains . Long-term studies have shown that prolonged exposure to Feudomycin B can result in adaptive responses in bacterial populations, including the upregulation of efflux pumps and the acquisition of resistance genes.
Dosage Effects in Animal Models
The effects of Feudomycin B vary with different dosages in animal models. At low doses, Feudomycin B effectively inhibits bacterial infections without causing significant toxicity. At high doses, Feudomycin B can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse effects on liver and kidney function. Additionally, high doses of Feudomycin B can disrupt the gut microbiota, leading to dysbiosis and gastrointestinal disturbances.
Metabolic Pathways
Feudomycin B is involved in several metabolic pathways, primarily related to its antibacterial activity. It inhibits key enzymes involved in bacterial DNA replication and protein synthesis, disrupting metabolic flux and leading to the accumulation of metabolic intermediates . Feudomycin B also affects the biosynthesis of nucleotides and amino acids, further inhibiting bacterial growth. In eukaryotic cells, Feudomycin B can interfere with mitochondrial function, leading to reduced ATP production and altered cellular metabolism.
Transport and Distribution
Feudomycin B is transported and distributed within cells and tissues through various mechanisms. It can be taken up by bacterial cells via active transport mechanisms, including specific transporters and efflux pumps . Once inside the cell, Feudomycin B can accumulate in the cytoplasm and interact with its target enzymes and proteins. In eukaryotic cells, Feudomycin B can be distributed to different cellular compartments, including the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism.
Subcellular Localization
The subcellular localization of Feudomycin B is crucial for its activity and function. In bacterial cells, Feudomycin B localizes to the cytoplasm, where it interacts with topoisomerase II and ribosomal RNA . In eukaryotic cells, Feudomycin B can be found in the nucleus and mitochondria, where it affects DNA replication and mitochondrial function. Targeting signals and post-translational modifications may direct Feudomycin B to specific cellular compartments, enhancing its efficacy and reducing off-target effects.
Métodos De Preparación
Feudomycin B is produced by a mutant strain of the bacterium Streptomyces coeruleorubidus. The synthetic routes and reaction conditions for Feudomycin B involve complex organic synthesis techniques. The industrial production methods typically involve fermentation processes using the Streptomyces species, followed by extraction and purification steps to isolate the compound .
Análisis De Reacciones Químicas
Feudomycin B undergoes various types of chemical reactions, including:
Oxidation: Feudomycin B can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Feudomycin B.
Substitution: Substitution reactions can occur at various positions on the anthracycline backbone.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of Feudomycin B with modified functional groups .
Comparación Con Compuestos Similares
Feudomycin B is similar to other anthracyclines, such as daunorubicin and doxorubicin, which are also known for their antibiotic and antitumor properties . Feudomycin B is unique in its specific molecular structure and the presence of certain functional groups that contribute to its distinct biological activities .
Similar Compounds
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
Propiedades
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOUBQUQZFFVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000469 | |
| Record name | 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79438-97-4 | |
| Record name | Feudomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079438974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


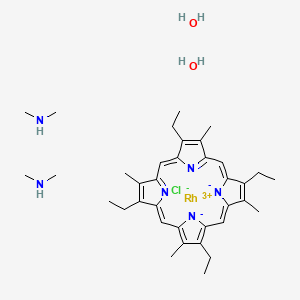
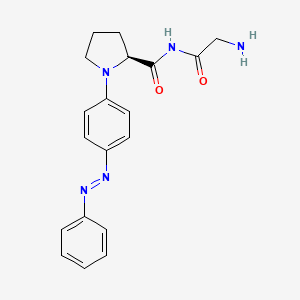


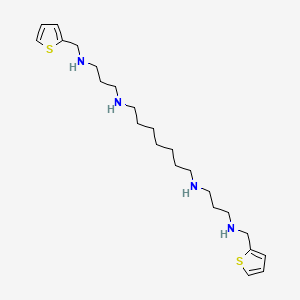
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)
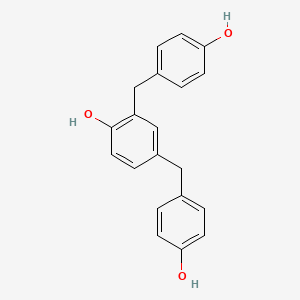
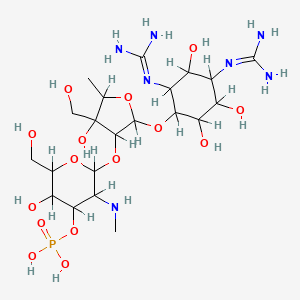
![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)
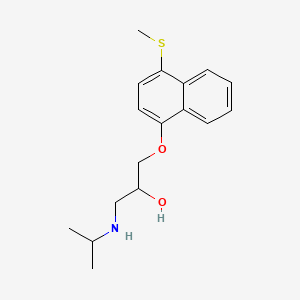
![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)
